molecular formula C34H62N8O12S B12290024 Biotinamidocaproate Tobramycin Amide

Biotinamidocaproate Tobramycin Amide

Cat. No.: B12290024
M. Wt: 807.0 g/mol
InChI Key: FRSAHHMPWJHCMY-UHFFFAOYSA-N
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Description

Biotinamidocaproate Tobramycin Amide is a biotinylated derivative of the antibiotic tobramycin. This compound combines the antibiotic properties of tobramycin with the biotinylation, which allows for specific binding to streptavidin or avidin. This unique combination makes it a valuable tool in various biochemical and analytical applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinamidocaproate Tobramycin Amide typically involves the conjugation of biotin to tobramycin through an amide bond. The process begins with the activation of biotin using a coupling reagent such as sulfo-N-hydroxysuccinimide (Sulfo-NHS). The activated biotin is then reacted with tobramycin under mild conditions to form the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the biotinylation process .

Chemical Reactions Analysis

Types of Reactions: Biotinamidocaproate Tobramycin Amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, altering its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotinylated tobramycin derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Biotinamidocaproate Tobramycin Amide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biotinamidocaproate Tobramycin Amide can be compared with other biotinylated antibiotics and biotinylated molecules:

Uniqueness: The uniqueness of this compound lies in its combination of antibiotic activity and biotinylation, making it a versatile tool in both research and industrial applications .

Properties

Molecular Formula

C34H62N8O12S

Molecular Weight

807.0 g/mol

IUPAC Name

N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide

InChI

InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50)

InChI Key

FRSAHHMPWJHCMY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N

Origin of Product

United States

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